6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS 1379295-84-7 properties
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS 1379295-84-7 properties
The following technical guide details the properties, synthesis, and application logic for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 1379295-84-7).
Advanced Scaffold for Kinase Inhibition & GLP-1 Agonist Development[1][2][3][4][5][6]
Executive Summary
6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine is a highly specialized heterocyclic building block belonging to the imidazo[4,5-b]pyridine class (often referred to as 1-deazapurines or 4-azabenzimidazoles).[1][2][3][4][5][6][7][8] This scaffold is chemically distinct due to the electron-deficient nature of the pyridine ring fused to the imidazole core, further modulated by the electron-withdrawing chlorine atoms at the C6 and C7 positions.[1][2][3][4][5]
In modern medicinal chemistry, this motif is a "privileged scaffold," serving as a critical intermediate in the synthesis of:
-
Oral GLP-1 Receptor Agonists: Structural analogs of this core are utilized to mimic the indole or benzimidazole moieties found in next-generation metabolic drugs (e.g., Orforglipron analogs).[1][2][3][4][5]
-
Kinase Inhibitors: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes (e.g., Aurora, MST1, and various Tyrosine Kinases).
-
CGRP Antagonists: Used in the development of migraine therapeutics.[1][2]
Chemical Identity & Physicochemical Profile[1][2][4][5][9][10]
| Property | Data |
| Chemical Name | 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine |
| CAS Number | 1379295-84-7 |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| pKa (Calculated) | ~8.5 (Imidazole NH), ~2.0 (Pyridine N) |
| LogP (Predicted) | 2.1 – 2.4 |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (Pyridine N, Imidazole N) |
Structural Logic & Retrosynthesis
The synthesis of the 6,7-dichloro isomer requires precise regiochemical control.[1][2][4] Unlike the more common 5,7-dichloro variants, the 6,7-substitution pattern dictates the use of a 4,5-dichloro-2,3-diaminopyridine precursor.[1][2][3][4][5]
Retrosynthetic Analysis
The construction of the imidazole ring is achieved via the cyclocondensation of the diamine with a two-carbon equivalent (acetic acid or acetic anhydride).[1][2][3][4][5]
Figure 1: Retrosynthetic disconnection showing the critical diamine intermediate.
Detailed Synthesis Protocol
Objective: Preparation of 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine from 4,5-dichloro-2,3-diaminopyridine.
Reagents & Materials[1][2][3][4][5][10][11][12]
-
Precursor: 4,5-Dichloro-2,3-diaminopyridine (1.0 eq)[1][2][3][4][5]
-
Cyclizing Agent: Acetic Acid (Glacial) or Triethyl Orthoacetate (TEOA)[1][5]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (if using TEOA)[1][2][3][4][5]
-
Solvent: Ethanol (if using TEOA) or neat Acetic Acid[5]
Step-by-Step Methodology
Method A: Acetic Acid Cyclization (Standard Scale)
-
Charge: In a 100 mL round-bottom flask, suspend 4,5-dichloro-2,3-diaminopyridine (5.0 g, 28.0 mmol) in Glacial Acetic Acid (30 mL).
-
Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 6–8 hours.
-
Concentration: Remove excess acetic acid under reduced pressure (rotary evaporator) to yield a gummy residue.
-
Neutralization: Resuspend the residue in ice-water (50 mL). Slowly adjust pH to ~8–9 using Ammonium Hydroxide . The product will precipitate.[1][11]
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0–5% MeOH in DCM) if high purity (>98%) is required.
Method B: Triethyl Orthoacetate (Mild Conditions)[2][5]
-
Charge: Dissolve the diamine (1.0 eq) in anhydrous Ethanol.
-
Add Reagents: Add Triethyl Orthoacetate (1.5 eq) and a catalytic amount of pTSA (5 mol%).
-
Reaction: Stir at reflux for 3 hours. This method is often cleaner, avoiding the harsh acidic conditions of Method A.
-
Work-up: Concentrate solvent, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate.
Reactivity & Functionalization Logic
The 6,7-dichloro-imidazo[4,5-b]pyridine core offers three distinct sites for diversification, critical for SAR (Structure-Activity Relationship) studies.
Figure 2: Functionalization map.[1][3][5] Note that C7-Cl is more activated towards SNAr due to its proximity to the bridgehead nitrogen, while C6-Cl typically requires transition metal catalysis.[3][4][5]
Key Reactivity Rules:
-
N-Alkylation Regioselectivity: Alkylation of the imidazole ring (N3 vs. N1) is governed by steric and electronic factors.[1][2][3][4][5] In 2-methyl substituted systems, alkylation typically favors the N3 position (the nitrogen closer to the pyridine ring fusion) under thermodynamic control, but mixtures are common.
-
C7-Chlorine Labillity: The chlorine at C7 is "activated" by the electron-withdrawing nature of the pyridine nitrogen (para-like relationship to the bridgehead N).[1][2][3][4][5] It can be displaced by amines or alkoxides in SNAr reactions (e.g., heating with morpholine in DMSO).
-
C6-Chlorine Stability: The C6 chlorine is electronically similar to a meta-chloropyridine and is generally stable to SNAr.[1][2][3][4][5] It serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.[1][2][3][4][5]
Analytical Characterization
To validate the synthesis, the following analytical signals are diagnostic:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 13.5 ppm (br s, 1H): Imidazole NH (exchangeable).
-
δ 8.4–8.5 ppm (s, 1H): Proton at C5 (the only aromatic proton on the pyridine ring).
-
δ 2.6 ppm (s, 3H): Methyl group at C2.
-
Note: The absence of coupling confirms the 6,7-dichloro substitution pattern (isolating the C5 proton).[5]
-
-
HPLC Method (Purity Check):
Safety & Handling
-
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Sensitization: As with many fused halopyridines, potential for skin sensitization exists. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but hydrochloride salts are hygroscopic.
References
-
Bld Pharm. (2024).[12] Datasheet for 6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine (BD586960). Retrieved from
-
Bavetsias, V., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
- Griffith, D. A., et al. (2022). Discovery of Small Molecule GLP-1 Receptor Agonists. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[13] Synthetic Protocols for Imidazo[4,5-b]pyridine Derivatives. Retrieved from
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